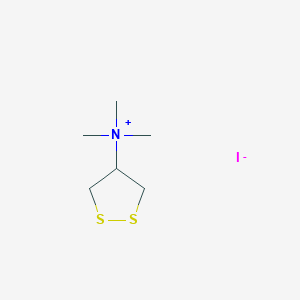
1,2-Dithiolan-4-yltrimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolan-4-yltrimethylammonium iodide, also known as DTMT, is a chemical compound that has gained significant attention in scientific research. It is a quaternary ammonium salt that is widely used for its unique chemical properties and potential applications in various fields. In
Mécanisme D'action
1,2-Dithiolan-4-yltrimethylammonium iodide is a thiol-containing compound that can undergo redox reactions with various compounds. It can act as a nucleophile and react with electrophilic compounds, such as alkyl halides and epoxides, to form cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide can also act as a catalyst and facilitate various reactions, such as the oxidation of alcohols to aldehydes and ketones.
Effets Biochimiques Et Physiologiques
1,2-Dithiolan-4-yltrimethylammonium iodide has been shown to have potential biochemical and physiological effects in various studies. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dithiolan-4-yltrimethylammonium iodide has several advantages for lab experiments, including its high reactivity, stability, and low toxicity. It can be easily synthesized and purified, making it readily available for use in various reactions. However, 1,2-Dithiolan-4-yltrimethylammonium iodide also has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability.
Orientations Futures
There are several potential future directions for 1,2-Dithiolan-4-yltrimethylammonium iodide research. One area of interest is the development of new synthetic methods and purification techniques to improve the yield and purity of 1,2-Dithiolan-4-yltrimethylammonium iodide. Another area of interest is the exploration of 1,2-Dithiolan-4-yltrimethylammonium iodide's potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, 1,2-Dithiolan-4-yltrimethylammonium iodide's potential applications in material science, such as the synthesis of new polymers and materials, could also be explored.
Méthodes De Synthèse
1,2-Dithiolan-4-yltrimethylammonium iodide can be synthesized by reacting trimethylamine with carbon disulfide to form trimethylammonium trithiocarbonate, which is then reacted with iodomethane to form 1,2-Dithiolan-4-yltrimethylammonium iodide. The purity and yield of 1,2-Dithiolan-4-yltrimethylammonium iodide can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
1,2-Dithiolan-4-yltrimethylammonium iodide has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. It is widely used as a reagent in organic synthesis, particularly in the synthesis of cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been used as a catalyst in various reactions, such as the synthesis of chiral compounds and the oxidation of alcohols.
Propriétés
Numéro CAS |
19216-75-2 |
|---|---|
Nom du produit |
1,2-Dithiolan-4-yltrimethylammonium iodide |
Formule moléculaire |
C6H14INS2 |
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
dithiolan-4-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H14NS2.HI/c1-7(2,3)6-4-8-9-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YJOGFWDEANTMOG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CSSC1.[I-] |
SMILES canonique |
C[N+](C)(C)C1CSSC1.[I-] |
Synonymes |
4-trimethylammonio-1,2-dithiolane methylnereistoxin nereistoxin methiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
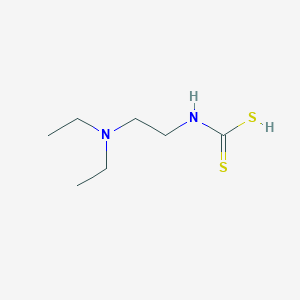
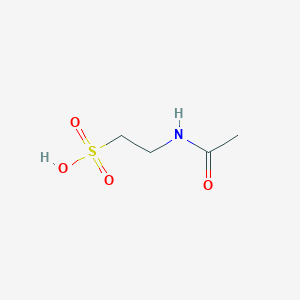
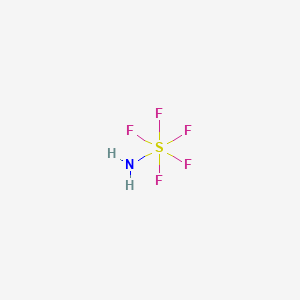
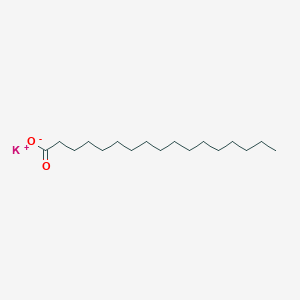
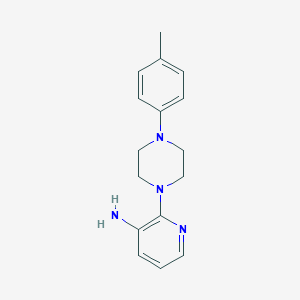
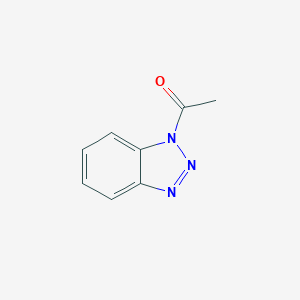
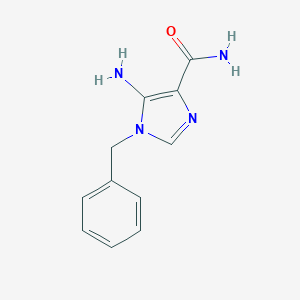
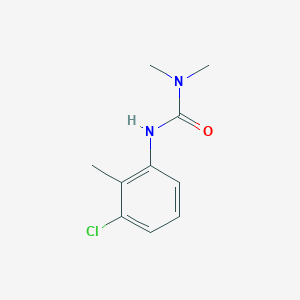
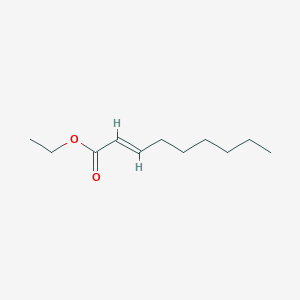
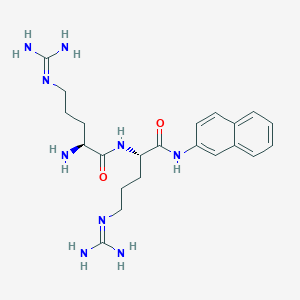
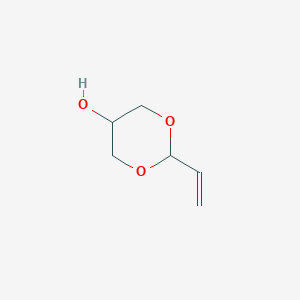
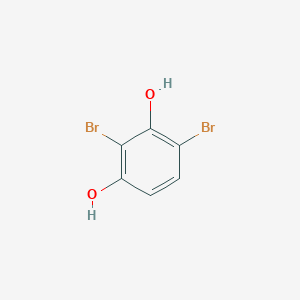
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)